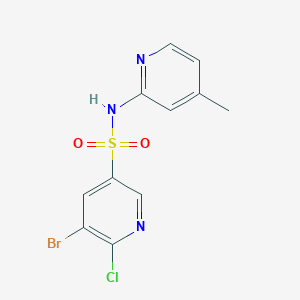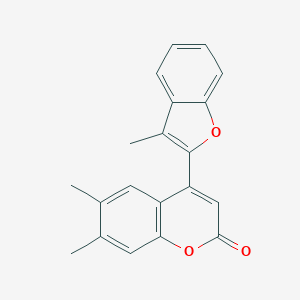
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one, also known as DMC, is a chemical compound that belongs to the family of flavonoids. DMC has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is not yet fully understood. However, studies have suggested that 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one exerts its anti-cancer activity through multiple pathways, including the inhibition of cell cycle progression, induction of apoptosis, and suppression of angiogenesis. 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has also been found to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one exhibits potent anti-inflammatory and antioxidant properties. 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been found to reduce the production of pro-inflammatory cytokines and inhibit oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one in lab experiments is its low toxicity and high selectivity towards cancer cells. 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one. One of the most promising directions is the development of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one-based cancer therapies. Studies have shown that 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one exhibits potent anti-cancer activity, and further research is required to determine its efficacy in clinical trials. Another future direction is the investigation of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one's potential as an anti-inflammatory and antioxidant agent. Studies have shown that 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one exhibits potent anti-inflammatory and antioxidant properties, and further research is required to determine its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases.
Synthesemethoden
The synthesis of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one can be achieved through several methods. One of the most commonly used methods is the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with 2,3-dimethyl-1,4-naphthoquinone in the presence of a catalyst. This reaction results in the formation of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one, which can be further purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been extensively studied for its various biological activities. One of the most significant applications of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is in the field of cancer research. Studies have shown that 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-11-8-15-16(10-19(21)22-18(15)9-12(11)2)20-13(3)14-6-4-5-7-17(14)23-20/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORSZFHJMUAKBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

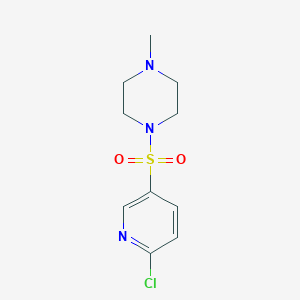

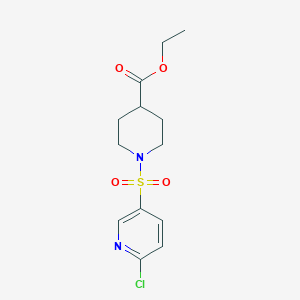
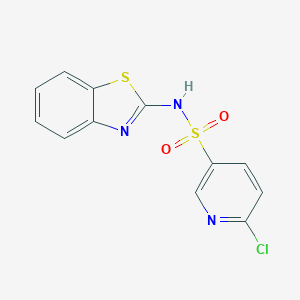
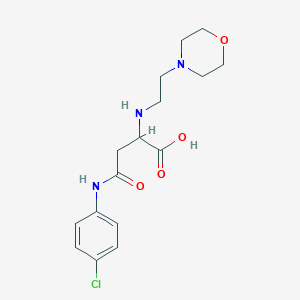
![2-{4-[(6-Chloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385374.png)
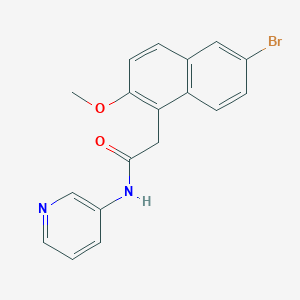
![1,4-Bis[(6-chloropyridin-3-yl)sulfonyl]piperazine](/img/structure/B385376.png)
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B385378.png)
![6-chloro-N-(5-{[(6-chloro-3-pyridinyl)sulfonyl]amino}pentyl)-3-pyridinesulfonamide](/img/structure/B385379.png)
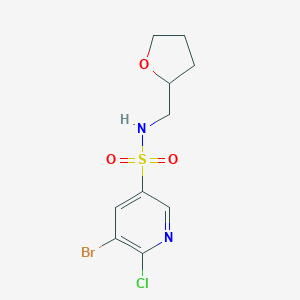
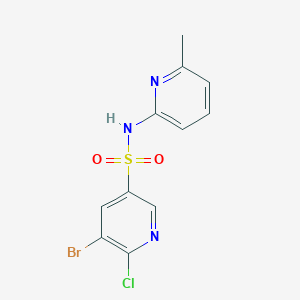
![1-[(5-Bromo-6-chloro-3-pyridinyl)sulfonyl]indoline](/img/structure/B385384.png)
